REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][S:2](=[O:3])(=[O:4])[NH:5][c:6]1[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][c:13]([C:16]([F:17])([F:18])[F:19])[cH:14][cH:15]1.[ClH:22].[Li+:20].[OH-:21].[OH2:28]>>[CH3:1][S:2](=[O:3])(=[O:4])[NH:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:12][c:13]([C:16]([F:17])([F:18])[F:19])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COC(=O)c1cc(C(F)(F)F)ccc1NS(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C(F)(F)F)ccc1NS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1ccc(C(F)(F)F)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |